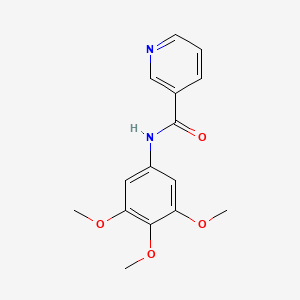

![molecular formula C22H19N3O2S B5531489 N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)

N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules like N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide often involves multi-step chemical reactions, starting from simpler precursors to gradually build up the desired molecular structure. Indole synthesis, as reviewed by Taber and Tirunahari (2011), lays the foundation for understanding the synthetic routes towards compounds containing the indole moiety, which is a core component of the target molecule (Taber & Tirunahari, 2011). This synthesis might leverage approaches such as the Fischer indole synthesis or the Reissert indole synthesis, depending on the specific requirements for functional group positioning and overall molecular architecture.

Molecular Structure Analysis

The molecular structure of this compound can be examined through spectroscopic methods (NMR, IR, MS) and X-ray crystallography to deduce the arrangement of atoms and the configuration of its various functional groups. The presence of the indole and benzenesulfonohydrazide moieties suggests a compound that could exhibit significant π-π interactions and hydrogen bonding potential, contributing to its stability and reactivity. The review on benzene-1,3,5-tricarboxamide by Cantekin, de Greef, and Palmans (2012) highlights the importance of understanding supramolecular self-assembly behavior, which could be relevant for compounds with similar structural features (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely to be influenced by its functional groups. Knoevenagel condensation, as described by Tokala, Bora, and Shankaraiah (2022), could be relevant for understanding the molecule's formation or reactivity, given the potential for condensation reactions involving its methylene and sulfonohydrazide groups (Tokala, Bora, & Shankaraiah, 2022).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility in various solvents, and crystallinity, would be crucial for its practical application and handling. These properties are often determined experimentally through techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. The physical properties are intimately related to the molecular structure, where the presence of aromatic systems and potential for intermolecular hydrogen bonding play a significant role.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, can be inferred from the molecule's functional groups. The review on methylene- and alkylidenecyclopropane derivatives by Pellissier (2014) suggests that the presence of methylene groups adjacent to aromatic systems can significantly influence the molecule's reactivity, potentially making it a candidate for cycloaddition reactions or serving as a precursor in the synthesis of more complex structures (Pellissier, 2014).

Scientific Research Applications

Metal Ion Detection

N'-[(1-Benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide derivatives have been utilized in the detection of metal ions. For example, napthalen-1-yl-methylene-benzenesulfonohydrazide (NMBSH) molecules, synthesized through an uncomplicated condensation procedure, have been employed for the detection of cerium (Ce2+) ions. This is achieved by modifying a glassy carbon electrode (GCE) with NMBSH, demonstrating good sensitivity and selectivity for Ce2+ in ecological samples such as industrial effluent and sea water (Asiri et al., 2018).

Antimicrobial and Anticancer Applications

Another significant application of these derivatives is in the field of antimicrobial and anticancer research. For instance, Azetidinone derivatives of pyridine containing hydrazides have been synthesized and evaluated for their antimicrobial properties. These derivatives undergo various chemical reactions and have been tested against different bacterial and fungal strains (Senwar et al., 2017). Moreover, indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings have been synthesized and screened for anticancer activity against human breast cancer cells, showing promising results in inhibiting cancer cell proliferation (Gaur et al., 2022).

Potential in Radio-Sensitizing and Antitumor Agents

These derivatives have also been studied for their potential as radio-sensitizing and antitumor agents. For instance, novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones have been synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines, showing significant activity and potential as lead compounds for further structural optimization as antitumor agents (Penthala et al., 2011).

Heavy Metal Detection

In addition to the aforementioned applications, these compounds have been used in the development of sensors for the detection of heavy metals. For example, (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) derivatives have been employed for the sensitive and selective detection of yttrium ion (Y3+) using a modified glassy carbon electrode, demonstrating good electrochemical performance and applicability in the selective determination of Y3+ in various samples (Hussain et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N’-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide” is not available, similar compounds have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . Another study found that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Future Directions

The future research directions for “N’-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide” and similar compounds could include further exploration of their potential biological activities, such as their antiviral properties and their effects on cell apoptosis and tubulin polymerization . Additionally, more research could be done to fully understand their synthesis and chemical properties.

properties

IUPAC Name |

N-[(E)-(1-benzylindol-3-yl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-28(27,20-11-5-2-6-12-20)24-23-15-19-17-25(16-18-9-3-1-4-10-18)22-14-8-7-13-21(19)22/h1-15,17,24H,16H2/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFHLNFSLBQEQI-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)

![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)

![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)

![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)

![8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)